2,4-Difluoro-6-nitrophenylacetonitrile
Description
BenchChem offers high-quality 2,4-Difluoro-6-nitrophenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Difluoro-6-nitrophenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(2,4-difluoro-6-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O2/c9-5-3-7(10)6(1-2-11)8(4-5)12(13)14/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUIEJHTLXAVOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])CC#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2,4-Difluoro-6-nitrophenylacetonitrile: Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Difluoro-6-nitrophenylacetonitrile, a fluorinated aromatic compound with potential applications in medicinal chemistry and materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document synthesizes available information and provides expert insights based on established chemical principles and data from structurally related molecules.
Chemical Identity and Structural Formula
2,4-Difluoro-6-nitrophenylacetonitrile is identified by the Chemical Abstracts Service (CAS) Registry Number 1804517-53-0 .[1][2] Based on its IUPAC name, the structural formula consists of a benzene ring substituted with two fluorine atoms at positions 2 and 4, a nitro group at position 6, and an acetonitrile group at position 1.
Caption: Chemical structure of 2,4-Difluoro-6-nitrophenylacetonitrile.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1804517-53-0 | [1][2] |
| Molecular Formula | C₈H₃F₂N₃O₂ | Calculated |
| Molecular Weight | 211.13 g/mol | Calculated |
Proposed Synthesis Pathway
While a specific, validated experimental protocol for the synthesis of 2,4-Difluoro-6-nitrophenylacetonitrile is not documented in readily available scientific literature, a plausible synthetic route can be proposed based on established organic chemistry reactions, particularly the nucleophilic aromatic substitution (SNAAr) of a suitable precursor.
A likely starting material for this synthesis is 1,3-difluoro-5-nitrobenzene . The electron-withdrawing nature of the nitro group and the fluorine atoms activates the aromatic ring towards nucleophilic attack. The introduction of the cyanomethyl group could be achieved through a reaction with an appropriate cyanide source, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Caption: Proposed synthesis of 2,4-Difluoro-6-nitrophenylacetonitrile.
Causality Behind Experimental Choices:
-
Choice of Precursor: 1,3-Difluoro-5-nitrobenzene is a logical precursor because the nitro group strongly activates the positions ortho and para to it for nucleophilic substitution. The fluorine atoms are good leaving groups in SNAAr reactions.
-
Choice of Reagent: Sodium cyanide (NaCN) or potassium cyanide (KCN) are common and effective sources of the cyanide nucleophile.
-
Choice of Solvent: Polar aprotic solvents like DMF or DMSO are ideal for SNAAr reactions as they can solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic. They also have high boiling points, allowing the reaction to be heated to overcome the activation energy barrier.
Potential Applications in Drug Discovery and Medicinal Chemistry
The nitrile functional group is a versatile pharmacophore found in numerous approved drugs.[3] Its presence can influence a molecule's polarity, metabolic stability, and ability to act as a hydrogen bond acceptor. The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.
Given these characteristics, 2,4-Difluoro-6-nitrophenylacetonitrile can be considered a valuable building block or intermediate in the synthesis of novel therapeutic agents. The nitro group can be readily reduced to an amine, which can then be further functionalized to create a diverse library of compounds for screening against various biological targets.
Potential Therapeutic Areas:
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate fluorinated aromatic rings and nitrile groups.
-
Neuroscience: The structural motifs present in this molecule are found in compounds targeting central nervous system (CNS) receptors.
-
Inflammatory Diseases: Fluorinated compounds are often explored for their potential to modulate inflammatory pathways.
It is important to note that these are potential applications based on the structural features of the molecule and trends in drug discovery. Specific biological activity for 2,4-Difluoro-6-nitrophenylacetonitrile has not been reported.
Spectroscopic Characterization (Theoretical)
Although experimental spectroscopic data for 2,4-Difluoro-6-nitrophenylacetonitrile is not available, the expected spectral characteristics can be predicted based on its structure.
-
¹H NMR: The proton NMR spectrum would be expected to show signals in the aromatic region corresponding to the two protons on the benzene ring. The chemical shifts and coupling patterns would be influenced by the neighboring fluorine and nitro groups. A signal for the methylene (-CH₂-) protons of the acetonitrile group would also be present, likely showing coupling to the adjacent fluorine atom.
-
¹³C NMR: The carbon NMR spectrum would display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the attached fluorine and nitro substituents. The carbon of the nitrile group would appear in the characteristic downfield region for nitriles.
-
¹⁹F NMR: The fluorine NMR spectrum would be a key characterization technique, showing two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts and coupling between the two fluorine atoms would provide definitive information about their positions on the aromatic ring.
-
IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the nitrile group (C≡N stretch) around 2250 cm⁻¹, the nitro group (asymmetric and symmetric NO₂ stretches) around 1530 and 1350 cm⁻¹, and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (211.13 g/mol ). The fragmentation pattern would likely involve the loss of the nitro group and the cyanide radical.
Safety and Handling
A safety data sheet (SDS) for 2,4-Difluoro-6-nitrophenylacetonitrile indicates that it is a chemical substance.[2] As with any laboratory chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the specific SDS provided by the supplier.
Conclusion
2,4-Difluoro-6-nitrophenylacetonitrile is a fluorinated aromatic nitrile with significant potential as a building block in the synthesis of novel compounds for drug discovery and materials science. While detailed experimental data is currently scarce, this guide provides a foundational understanding of its structure, a plausible synthetic approach, and its potential applications based on established chemical principles. Further research into the synthesis and characterization of this compound is warranted to fully explore its utility.
References
-
1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved February 14, 2026, from [Link]
- Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. (2024). Organic Syntheses, 101, 542-563.
-
2,4-Difluoro-6-nitrophenylacetonitrile | CAS 1804517-53-0. (n.d.). Chemical-Suppliers. Retrieved February 14, 2026, from [Link]
-
SAFETY DATA SHEETS. (n.d.). Retrieved February 14, 2026, from [Link]
- Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Inform
-
diphenylacetonitrile - Organic Syntheses Procedure. (n.d.). Retrieved February 14, 2026, from [Link]
- An In-depth Technical Guide to the Synthesis of 2,4-Difluorostyrene from 1,3-Difluorobenzene. (2025). BenchChem.
- WO 2005/094822 A1. (2005, October 13). Googleapis.com.
-
A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. (n.d.). Quick Company. Retrieved February 14, 2026, from [Link]
- CN101786966A - New preparation technology of p-nitro phenylacetonitrile. (n.d.). Google Patents.
- CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification. (n.d.). Google Patents.
- An In-depth Technical Guide to the Synthesis of 2,4-Difluorophenol from 1,3-Difluorobenzene. (2025). BenchChem.
- Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
-
Patents & Products - Garg Lab. (n.d.). UCLA. Retrieved February 14, 2026, from [Link]
- EP0001825A1 - Method of preparing 2,4-difluoroaniline. (n.d.). Google Patents.
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved February 14, 2026, from [Link]
-
2,4-Difluoronitrobenzene | C6H3F2NO2 | CID 67967. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
-
p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]
-
Redeveloping Drugs Based on Existing Patents. (2016, August 9). International Online Medical Council (IOMC). Retrieved February 14, 2026, from [Link]
- US Patent No. 8829195. (2021, November 17).
-
2-(4-NITROPHENYL)ACETONITRILE | CAS 555-21-5. (n.d.). Matrix Fine Chemicals. Retrieved February 14, 2026, from [Link]
Sources
spectral data of 2,4-Difluoro-6-nitrophenylacetonitrile
An In-Depth Technical Guide to the Spectral Analysis of 2,4-Difluoro-6-nitrophenylacetonitrile
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectral data for the compound 2,4-Difluoro-6-nitrophenylacetonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its structural elucidation through modern spectroscopic techniques. We will explore the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established scientific principles to ensure a thorough understanding of the molecule's structural characteristics.
Introduction to 2,4-Difluoro-6-nitrophenylacetonitrile
2,4-Difluoro-6-nitrophenylacetonitrile is a substituted aromatic compound with significant potential in synthetic chemistry and as a building block in medicinal chemistry. Its structure, featuring a nitrile group, a nitro group, and two fluorine atoms on a phenyl ring, presents a unique electronic environment that is reflected in its spectral properties. Understanding these properties is paramount for its identification, purity assessment, and the prediction of its reactivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2,4-Difluoro-6-nitrophenylacetonitrile, both ¹H and ¹³C NMR provide critical information about the substitution pattern and electronic environment of the aromatic ring.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show two distinct signals for the aromatic protons, each exhibiting complex splitting patterns due to coupling with each other and with the neighboring fluorine atoms.
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz | Assignment |
| ~8.10 | ddd | J(H,H) ≈ 9.0, J(H,F) ≈ 9.0, J(H,F) ≈ 2.5 | H-5 |
| ~7.85 | ddd | J(H,H) ≈ 9.0, J(H,F) ≈ 9.0, J(H,F) ≈ 2.5 | H-3 |
| ~3.85 | s | - | CH₂ |
Note: Predicted data is based on computational models and may vary from experimental results.
Expertise & Experience: The downfield chemical shifts of the aromatic protons are a direct consequence of the electron-withdrawing nature of the nitro group and the fluorine atoms. The complex multiplicity arises from ortho, meta, and para couplings between the protons and fluorine atoms. The methylene protons (CH₂) are expected to appear as a singlet, being isolated from other protons.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will reveal the number of unique carbon environments and the impact of the substituents on their chemical shifts. The carbon atoms directly bonded to fluorine will exhibit characteristic splitting.
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Splitting (JCF) in Hz | Assignment |
| ~163 (d) | ~250 | C-F (C-2) |
| ~160 (d) | ~250 | C-F (C-4) |
| ~145 | - | C-NO₂ (C-6) |
| ~130 (dd) | - | C-H (C-5) |
| ~120 | - | C-CN (C-1) |
| ~115 (dd) | - | C-H (C-3) |
| ~115 | - | CN |
| ~20 | - | CH₂ |
Note: Predicted data is based on computational models and may vary from experimental results.
Trustworthiness: The large one-bond carbon-fluorine coupling constants (¹JCF) of approximately 250 Hz are a hallmark of fluorinated aromatic compounds and serve as a self-validating feature in the spectrum. The chemical shifts are consistent with the expected electronic effects of the substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of 2,4-Difluoro-6-nitrophenylacetonitrile is expected to show characteristic absorption bands for the nitrile, nitro, and aromatic C-F bonds.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~2250 | Medium | C≡N (Nitrile) |
| ~1530 and ~1350 | Strong | NO₂ (Asymmetric and Symmetric Stretch) |
| ~1200-1000 | Strong | C-F (Aromatic) |
| ~3100-3000 | Weak | C-H (Aromatic) |
| ~2950-2850 | Weak | C-H (Aliphatic) |
Authoritative Grounding: The positions of these bands are well-established in the literature for similar aromatic compounds. For instance, the nitrile stretch typically appears in the 2260-2240 cm⁻¹ region, while the nitro group's characteristic stretches are highly reliable for its identification.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation.
Expected Molecular Ion Peak:
-
[M]⁺: m/z = 198.03
Key Fragmentation Pathways:
The fragmentation of 2,4-Difluoro-6-nitrophenylacetonitrile is expected to proceed through the loss of the nitro group, the nitrile group, and potentially hydrogen cyanide.
Caption: Predicted Mass Spectrometry Fragmentation Pathway.
Experimental Protocols
The following are generalized protocols for acquiring the spectral data discussed.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of 2,4-Difluoro-6-nitrophenylacetonitrile in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Caption: General Workflow for NMR Data Acquisition.
IR Spectroscopy Protocol
-
Sample Preparation: Prepare a thin film of the sample on a KBr plate or use an ATR (Attenuated Total Reflectance) accessory.
-
Background Scan: Perform a background scan to subtract the atmospheric and instrument-related absorptions.
-
Sample Scan: Acquire the IR spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and compare them with known values.
Mass Spectrometry Protocol
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Impact (EI) or Electrospray Ionization (ESI).
-
Mass Analysis: Scan a range of m/z values to detect the molecular ion and fragment ions.
-
Data Interpretation: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern.
Conclusion
The comprehensive spectral analysis of 2,4-Difluoro-6-nitrophenylacetonitrile, based on predicted data and established spectroscopic principles, provides a robust framework for its structural characterization. The combination of NMR, IR, and MS data offers a multi-faceted view of the molecule, enabling its unambiguous identification and providing insights into its electronic structure. This guide serves as a valuable resource for researchers working with this compound and highlights the power of modern spectroscopy in chemical analysis.
References
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
Methodological & Application
reaction of 2,4-Difluoro-6-nitrophenylacetonitrile with nucleophiles
An In-Depth Guide to the Reaction of 2,4-Difluoro-6-nitrophenylacetonitrile with Nucleophiles
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine and nitrogen-containing scaffolds is a cornerstone of molecular design. 2,4-Difluoro-6-nitrophenylacetonitrile stands out as a highly versatile and reactive building block. Its unique electronic architecture, featuring two fluorine atoms activated by potent electron-withdrawing nitro and cyano groups, makes it an exceptional substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile allows for the facile and often regioselective introduction of a wide array of functional groups, paving the way for the synthesis of complex molecules with tailored biological and physical properties.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the reaction of 2,4-difluoro-6-nitrophenylacetonitrile with common classes of nucleophiles. We will delve into the underlying mechanistic principles, provide detailed, field-proven protocols, and discuss critical parameters that govern the success of these transformations.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The reactivity of 2,4-difluoro-6-nitrophenylacetonitrile is dominated by the Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitution on aliphatic systems, the SNAr reaction on an aromatic ring is a two-step addition-elimination process.[1]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on an electron-deficient carbon atom of the aromatic ring—typically the carbon bearing a leaving group. The potent electron-withdrawing effects of the nitro (-NO₂) group at the C6 position and the cyano (-CN) group of the acetonitrile moiety at the C1 position delocalize the electron density of the benzene ring, making it highly electrophilic. This activation is most pronounced at the ortho (C2) and para (C4) positions relative to the nitro group. The nucleophile attacks one of the fluorine-bearing carbons, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2]
-
Elimination of the Leaving Group and Rearomatization: In the second, typically rapid step, the leaving group (in this case, a fluoride ion) is expelled. This step restores the aromaticity of the ring, resulting in the final substituted product.[3] Fluorine is an excellent leaving group in SNAr reactions, a fact that may seem counterintuitive given the strength of the C-F bond. However, the rate-determining step is usually the initial nucleophilic attack and formation of the Meisenheimer complex.[1] Fluorine's high electronegativity strongly polarizes the carbon atom it is attached to, making it more susceptible to nucleophilic attack, thereby accelerating the rate-limiting first step.[1][4]
The substitution typically occurs preferentially at the C4 position (para to the nitro group) due to superior resonance stabilization of the negative charge in the Meisenheimer intermediate by the nitro group.
Sources
Strategic Protection and Functionalization of 2,4-Difluoro-6-nitrophenylacetonitrile Derivatives
Executive Summary & Reactivity Profile
The scaffold 2,4-difluoro-6-nitrophenylacetonitrile represents a "push-pull" electronic system highly valued in medicinal chemistry for synthesizing indole alkaloids, quinazolines, and kinase inhibitors. However, its utility is complicated by three competing reactivity vectors:
-
Ambident Electrophilicity (
): The 2- and 4-fluoro positions are highly activated by the electron-withdrawing nitro group. -
CH-Acidity: The benzylic methylene protons (
-protons) are significantly acidified by the ortho-nitro and polyfluoro substitution ( ), making them susceptible to oxidative dimerization or unwanted alkylation. -
Reductive Cyclization Risk: Reduction of the nitro group in the presence of the nitrile often leads to spontaneous intramolecular cyclization (indole/quinazoline formation), necessitating strict protection strategies if a linear aniline derivative is desired.
This guide details the "Protect-in-Time" strategy: a workflow that prioritizes chemoselective functionalization followed by immediate trapping of reactive intermediates.
Strategic Analysis: The Reactivity Landscape
The following diagram illustrates the competitive reaction pathways and the necessity of specific protection strategies.
Figure 1: Reactivity landscape highlighting the critical branch point at Nitro Reduction.
Protecting Group Strategies[1][2][3]
Since the starting material lacks traditional "protectable" heteroatoms (OH, NH, SH), the strategy relies on Masking and Transient Protection .
Strategy A: The Nitro Group as a "Masked" Aniline
Rationale: The nitro group is the ultimate protecting group for the amine. It strongly deactivates the ring (preventing oxidation) and activates the fluorines for substitution.
-
Protocol: Do not reduce the nitro group until all
and alkylation chemistry is complete. -
Constraint: Avoid strong reducing agents (LiAlH4) elsewhere in the molecule, as they will unmask the amine prematurely.
Strategy B: Post-Reduction "Flash" Protection
Rationale: Upon reduction of the nitro group to an aniline (
-
Solution: The aniline must be protected in situ or immediately upon isolation.
-
Recommended Groups:
-
Boc (tert-Butyloxycarbonyl): Stable to base/nucleophiles; removed by acid. Best for preventing cyclization.
-
Cbz (Carboxybenzyl): Removed by hydrogenation (orthogonal to nitrile reduction if controlled).
-
Ns (Nosyl): Useful if subsequent alkylation of the aniline is required (Fukuyama alkylation).
-
Strategy C: Steric Protection of the -Carbon
Rationale: The benzylic protons are acidic. If base catalysis is required for other parts of the molecule, the
-
Solution: Transient alkylation (e.g., gem-dimethylation) if the final target allows. If not, use non-nucleophilic bases (e.g., Cs2CO3) rather than strong alkoxides to minimize deprotonation risk during
.
Detailed Protocols
Protocol 1: Regioselective Substitution (C4-Selective)
Objective: Displace the 4-fluoro substituent while retaining the 2-fluoro and nitro groups. Mechanism: The 4-position is sterically more accessible and electronically activated.
-
Preparation: Dissolve 2,4-difluoro-6-nitrophenylacetonitrile (1.0 equiv) in anhydrous THF or DMF (0.2 M).
-
Nucleophile Addition: Add the amine nucleophile (1.05 equiv).
-
Base: Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv). Avoid strong inorganic bases to prevent
-deprotonation. -
Reaction: Stir at -10°C to 0°C for 2 hours. Monitor by TLC/LCMS.
-
Note: Higher temperatures (>25°C) may promote substitution at the 2-position.
-
-
Workup: Dilute with EtOAc, wash with saturated
(to neutralize any benzylic anions), then brine. Dry over .[1]
Protocol 2: Chemoselective Nitro Reduction (Avoiding Nitrile Hydrolysis)
Objective: Reduce
-
Reagents: Suspend the nitro-nitrile substrate (1.0 equiv) in EtOH/Water (4:1 ratio).
-
Catalyst: Add Iron powder (Fe, 5.0 equiv) and Ammonium Chloride (
, 5.0 equiv).-
Why? Mildly acidic/neutral conditions prevent nitrile hydrolysis.
-
-
Reflux: Heat to 70°C for 1-3 hours with vigorous stirring.
-
Filtration: Filter hot through a Celite pad to remove iron sludge. Wash with hot EtOH.
-
Critical Step: Do not concentrate to dryness yet. Proceed immediately to Protocol 3.
Protocol 3: "Flash" Protection of the Aniline (Boc-Protection)
Objective: Trap the nascent aniline to prevent reaction with the ortho-acetonitrile group.
-
Setup: Take the filtrate from Protocol 2 (containing the free aniline).
-
Reagents: Add
(Di-tert-butyl dicarbonate) (1.5 equiv) and (2.0 equiv) directly to the ethanolic solution. -
Reaction: Stir at Room Temperature for 4-12 hours.
-
Mechanism: The Boc group sterically and electronically deactivates the nitrogen, rendering it non-nucleophilic toward the nitrile.
-
Purification: Concentrate, redissolve in EtOAc, wash with water, and purify via silica gel chromatography.
Comparative Data: Reducing Agents
| Reducing Agent | Nitrile Stability | Cyclization Risk | Recommendation |
| Low (Reduces to amine) | High (Promotes rapid cyclization) | Avoid | |
| High | Medium (Acid promotes nitrile activation) | Use with caution | |
| Fe / | Excellent | Low (Neutral conditions) | Recommended |
| Good | Medium (Acetylation of amine possible) | Alternative |
Protection Workflow Visualization
Figure 2: The critical "Flash Protection" workflow to isolate the linear aniline derivative.
References
-
BenchChem. (2025).[2][3][1] The Tosyl Group as a Protecting Agent for Anilines: A Technical Guide. Retrieved from .
-
Organic Syntheses. (2024). Diphenylacetonitrile Synthesis and Reactivity. Org. Syn. Coll. Vol. 3, p. 347. Retrieved from .
-
Santa Cruz Biotechnology. (2025). 2-Amino-2-(4'-fluorophenyl)acetonitrile: Product Data and Safety. Retrieved from .
-
Royal Society of Chemistry. (2024). Highly efficient chemoselective N-TBS protection of anilines. Green Chemistry. Retrieved from .
-
National Institutes of Health (PMC). (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from .
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for 2,4-Difluoro-6-nitrophenylacetonitrile
Welcome to the technical support center for the synthesis and optimization of 2,4-Difluoro-6-nitrophenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important intermediate. Here, we will address common challenges and provide in-depth, field-proven insights to help you achieve optimal results in your experiments.
The primary route to synthesizing 2,4-Difluoro-6-nitrophenylacetonitrile is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves reacting 1,3-difluoro-5-nitrobenzene with a cyanide source. The electron-withdrawing nitro group strongly activates the aromatic ring, making it susceptible to nucleophilic attack by the cyanide ion, which displaces one of the fluorine atoms.[1][2][3] Understanding the nuances of this mechanism is key to troubleshooting and optimizing your reaction.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material and cyanide source for this synthesis?
A1: The standard starting material is 1,3-difluoro-5-nitrobenzene. For the cyanide source, sodium cyanide (NaCN) or potassium cyanide (KCN) are commonly used.[4][5] It is crucial to use a dry, high-purity grade of the cyanide salt, as moisture can lead to unwanted side reactions. The reaction is typically performed in an aprotic polar solvent, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), which effectively solubilizes the cyanide salt and facilitates the SNAr reaction.
Q2: What are the typical reaction temperatures and times?
A2: The reaction temperature is a critical parameter. Generally, the reaction is conducted at a moderately elevated temperature, typically ranging from 60°C to 100°C. The optimal temperature will depend on the specific solvent and the purity of the reagents. Reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the point of maximum conversion, which can take several hours.
Q3: What are the major potential side products, and how can they be minimized?
A3: The primary side products can include:
-
Hydrolysis Products: If water is present in the reaction mixture, the nitrile group of the product can be hydrolyzed to form the corresponding amide or carboxylic acid.[6] To minimize this, ensure all reagents and glassware are thoroughly dried before use.
-
Disubstitution Product: It is possible for the second fluorine atom to be displaced by another cyanide ion, leading to the formation of 2,6-dinitro-1,3-dicyanobenzene. This can be minimized by using a controlled stoichiometry of the cyanide source (typically 1.0 to 1.2 equivalents) and by carefully managing the reaction temperature.
-
Hydroxide Substitution: Aqueous solutions of cyanide salts can be slightly alkaline due to hydrolysis, generating hydroxide ions that can compete with cyanide as a nucleophile, leading to the formation of a phenol byproduct.[4] Using an anhydrous solvent is the best way to prevent this.[4][5]
Q4: Are there any specific safety precautions I need to take?
A4: Absolutely. Working with cyanide salts is extremely hazardous.[7] All manipulations must be conducted in a certified chemical fume hood.[8][9] Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (double-gloving is recommended), must be worn at all times.[8][10][11] It is critical to avoid any contact with acids, as this will liberate highly toxic hydrogen cyanide gas.[9] A dedicated waste container with a basic solution (e.g., sodium hypochlorite or ferrous sulfate) should be prepared in advance to quench any residual cyanide on contaminated materials.[10] Always work with a colleague present and ensure an emergency response plan is in place.[9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Cyanide Source: The cyanide salt may be old or of low purity. 2. Insufficient Temperature: The reaction may not have enough thermal energy to overcome the activation barrier. 3. Poor Solvent Quality: The solvent may contain water or other impurities that interfere with the reaction. | 1. Use a fresh, high-purity, anhydrous cyanide salt. 2. Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or HPLC. 3. Use a dry, high-purity aprotic polar solvent like DMF or DMSO. |
| Formation of a Major, Unidentified Byproduct | 1. Hydrolysis: Presence of water leading to the formation of an amide or carboxylic acid. 2. Reaction with Solvent: At high temperatures, DMF can decompose and participate in side reactions. | 1. Ensure all reagents and glassware are scrupulously dry. Consider using a drying agent or distilling the solvent. 2. Run the reaction at the lowest effective temperature. If issues persist, consider an alternative solvent like DMSO. |
| Product is Dark/Oily and Difficult to Purify | 1. High Reaction Temperature: Elevated temperatures can lead to the formation of polymeric or colored byproducts. 2. Complex Reaction Mixture: Multiple side products may have formed. | 1. Lower the reaction temperature and extend the reaction time. 2. Attempt purification via column chromatography using a silica gel stationary phase and a suitable solvent system (e.g., hexanes/ethyl acetate). Recrystallization from a suitable solvent like ethanol or isopropanol may also be effective. |
| Difficulty in Isolating the Product during Workup | 1. Emulsion Formation: During aqueous workup, emulsions can form, making phase separation difficult. 2. Product Solubility: The product may have some solubility in the aqueous phase. | 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Perform multiple extractions with the organic solvent (e.g., ethyl acetate or dichloromethane) to ensure complete recovery of the product. |
Experimental Protocols & Workflows
Standard Protocol for Synthesis
This protocol provides a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous sodium cyanide (1.1 equivalents) to a dry, three-necked flask equipped with a magnetic stirrer, condenser, and thermometer.
-
Solvent Addition: Add anhydrous DMF to the flask to create a slurry.
-
Reagent Addition: In a separate flask, dissolve 1,3-difluoro-5-nitrobenzene (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred cyanide slurry at room temperature.
-
Reaction: Heat the reaction mixture to 70-80°C. Monitor the reaction progress every hour using TLC or HPLC.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice water to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,4-Difluoro-6-nitrophenylacetonitrile.
Visual Workflow: Synthesis and Workup
Caption: Synthesis and workup workflow.
Visual Guide: Troubleshooting Low Yield
Sources
- 1. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vapourtec.com [vapourtec.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. lsuhsc.edu [lsuhsc.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. unitedchemicalcn.com [unitedchemicalcn.com]
preventing byproduct formation with 2,4-Difluoro-6-nitrophenylacetonitrile
Technical Support Center: 2,4-Difluoro-6-nitrophenylacetonitrile
A Guide to Minimizing Byproduct Formation in Synthetic Applications
Welcome to the technical support center for 2,4-Difluoro-6-nitrophenylacetonitrile. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate in their synthetic workflows. Our goal is to provide you with the in-depth technical insights and field-proven troubleshooting strategies required to mitigate common side reactions and maximize the yield of your target molecule.
Core Reactivity Profile of 2,4-Difluoro-6-nitrophenylacetonitrile
Understanding the inherent reactivity of 2,4-Difluoro-6-nitrophenylacetonitrile is the first step toward preventing unwanted byproduct formation. The molecule possesses three primary sites susceptible to chemical transformation, each with distinct reactivity patterns influenced by your choice of reagents and reaction conditions.
-
Aromatic Ring (Positions 2 & 4): The fluorine atoms are excellent leaving groups for Nucleophilic Aromatic Substitution (SNAr). The presence of the powerfully electron-withdrawing nitro group, positioned ortho and para to the fluorines, makes the aromatic ring highly electron-deficient and thus extremely susceptible to attack by nucleophiles.[1][2][3] This is often the intended site of reaction.
-
Nitrile Group (-C≡N): The nitrile functional group is prone to hydrolysis under both acidic and basic conditions, which can lead to the formation of the corresponding primary amide and, subsequently, the carboxylic acid.[4][5]
-
Methylene Bridge (-CH₂-CN): The protons on the carbon adjacent to both the aromatic ring and the nitrile group are acidic. In the presence of a sufficiently strong base, this position can be deprotonated to form a resonance-stabilized carbanion, which can then participate in undesired secondary reactions such as dimerization or alkylation.
Caption: Key reactive sites on the 2,4-Difluoro-6-nitrophenylacetonitrile molecule.
Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section directly addresses the most common experimental challenges in a question-and-answer format, providing both the mechanistic reasoning and actionable protocols to overcome them.
FAQ 1: Unwanted Substitution of Fluorine by Solvent or Base
Question: I am attempting a reaction that should not involve the aromatic ring, but my analysis shows significant formation of a byproduct where a fluorine atom has been replaced by a hydroxyl (-OH) or alkoxyl (-OR) group. What is causing this, and how can I prevent it?
Answer: This is a classic case of unintended Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the aromatic ring makes it highly reactive toward even weak nucleophiles, such as water or alcohols, especially at elevated temperatures or under basic conditions which generate potent hydroxide (OH⁻) or alkoxide (RO⁻) nucleophiles.[3]
Troubleshooting Protocol:
-
Solvent Selection: The choice of solvent is critical. Strictly avoid protic solvents like water, methanol, or ethanol if SNAr is not the desired reaction.
-
Recommended Solvents: Opt for anhydrous, aprotic solvents such as Tetrahydrofuran (THF), Dioxane, Toluene, or Acetonitrile (CH₃CN).
-
Caution: While Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are common aprotic solvents, they can contain or degrade to form nucleophilic species, especially at higher temperatures. Ensure they are of high purity and anhydrous.
-
-
Temperature Control: The rate of SNAr is highly temperature-dependent.
-
Action: Perform your reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate. Consider starting at 0 °C or even lower.
-
-
Control of Basicity: If a base is required for your primary reaction, its nature and stoichiometry are paramount.
-
Action: Use a non-nucleophilic, sterically hindered base (e.g., Proton Sponge, DBU) instead of hydroxide or alkoxide bases. If a common base like potassium carbonate (K₂CO₃) is used, ensure the reaction is completely free of water. Use the minimum stoichiometric amount of base necessary.
-
Caption: Competing reaction pathways for 2,4-Difluoro-6-nitrophenylacetonitrile.
FAQ 2: Formation of Amide or Carboxylic Acid Impurities
Question: My reaction workup is complete, but I'm struggling to purify my product from impurities identified as 2,4-Difluoro-6-nitrophenylacetamide and/or 2,4-Difluoro-6-nitrophenylacetic acid. How can I avoid this hydrolysis?
Answer: The presence of these impurities indicates the hydrolysis of the nitrile group. This reaction proceeds in two stages: first to the amide, then to the carboxylic acid. It is catalyzed by the presence of either strong acid or strong base, particularly with water present and often accelerated by heat.[4][6][7]
Troubleshooting Protocol:
-
Maintain Anhydrous Reaction Conditions: Water is a key reagent for hydrolysis.
-
Action: Dry all solvents and glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
-
Careful pH Management During Reaction and Workup: Extreme pH is the primary catalyst for this side reaction.
-
Reaction: If your reaction does not require acidic or basic conditions, ensure the mixture remains near neutral.
-
Workup: This is the most common step where hydrolysis occurs. Avoid quenching the reaction with strong aqueous acids or bases.
-
Recommended Quench: Use a saturated aqueous solution of a mild salt like ammonium chloride (NH₄Cl) for reactions that need to be acidified, or sodium bicarbonate (NaHCO₃) for reactions that need neutralization from an acidic state.
-
Extraction: Perform liquid-liquid extractions swiftly and avoid letting the layers sit for extended periods, especially if any acid or base is present.
-
-
-
Temperature Control During Workup:
-
Action: Perform all aqueous workup and extraction steps at room temperature or below (using an ice bath) to slow the rate of hydrolysis.
-
Caption: Stepwise pathway of nitrile hydrolysis under acidic or basic conditions.
FAQ 3: Observation of High Molecular Weight, Tarry Byproducts
Question: I am using a base like LDA or NaH to deprotonate the methylene position for a subsequent alkylation, but I am getting a complex, dark-colored mixture and very low yield of my desired product. What is happening?
Answer: You are likely observing byproducts from the self-condensation of the carbanion intermediate. The protons of the -CH₂-CN group are acidic and are readily removed by strong bases. The resulting carbanion is a potent nucleophile that, if not immediately trapped by your desired electrophile, can attack the electron-deficient aromatic ring of another molecule of the starting material, leading to dimerization and polymerization.
Troubleshooting Protocol:
-
Base and Substrate Addition Strategy (Inverse Addition): The key is to avoid a buildup in the concentration of the free carbanion.
-
Action: Add the solution of 2,4-Difluoro-6-nitrophenylacetonitrile slowly to a cooled solution of the strong base (e.g., LDA, NaH) in your anhydrous solvent. This "inverse addition" ensures that the generated carbanion is in an environment with a large excess of base and is less likely to encounter unreacted starting material.
-
-
Strict Temperature Control:
-
Action: Perform the deprotonation at very low temperatures (e.g., -78 °C with an acetone/dry ice bath for LDA) to minimize the rate of side reactions.
-
-
Immediate Trapping of the Anion:
-
Action: Have your electrophile ready. Once the addition of the starting material to the base is complete, add the electrophile to the reaction mixture promptly to ensure it reacts with the carbanion before self-condensation can occur.
-
Summary Table of Recommended Conditions
For ease of reference, the table below summarizes the optimal conditions to prevent the most common side reactions when working with 2,4-Difluoro-6-nitrophenylacetonitrile.
| Parameter | To Prevent Unwanted SNAr | To Prevent Nitrile Hydrolysis | To Prevent Self-Condensation |
| Solvent | Anhydrous, Aprotic (THF, Toluene) | Anhydrous | Anhydrous, Aprotic (THF) |
| Temperature | Low (≤ Room Temp) | Room Temp or Below (especially during workup) | Very Low (-78 °C to 0 °C) |
| pH / Base | Avoid strong nucleophilic bases (NaOH, NaOMe) | Maintain near-neutral pH; use mild buffers for workup (NH₄Cl, NaHCO₃) | Use strong, non-nucleophilic base (LDA, NaH) with inverse addition |
| Atmosphere | Inert (N₂ or Ar) recommended | Inert (N₂ or Ar) to exclude moisture | Inert (N₂ or Ar) is mandatory |
| Workup | Non-aqueous or rapid aqueous workup | Use buffered solutions; keep cold | Quench at low temperature before warming |
References
- Goren, H. J., & Fridkin, M. (n.d.). The Hydrolysis of p‐Nitrophenylacetate in Water: Mechanism and Method of Measurement. Wiley Online Library.
- Novel Catalysts and Reaction Pathways to Complex Nitrile Molecules. (2022, April 8). Technical University of Denmark.
- On the Synthesis of 2-Amino-4,6-difluorobenzonitrile. (n.d.). Journal of Chemical Research, Synopses.
- Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide.
- The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube.
- Nucleophilic arom
- Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacet
- BenchChem Technical Support Team. (2025, December). Technical Support Center: Synthesis of Substituted Phenylacetonitriles. BenchChem.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.
- AK LECTURES. (2014, July 8). Acid Induced Hydrolysis of Nitriles. YouTube.
- Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts.
- 2-(4,5-Difluoro-2-nitrophenyl)acetonitrile. (n.d.). MySkinRecipes.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
Validation & Comparative
Structural Elucidation of 2,4-Difluoro-6-nitrophenylacetonitrile: A Comparative NMR Analysis Guide
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
In the synthesis of next-generation kinase inhibitors and ROR
This guide compares two characterization methodologies—Standard Broadband Proton Decoupling (
Structural Analysis & Theoretical Prediction
Before analyzing the spectra, we must establish the expected magnetic environment. The molecule consists of a tetrasubstituted benzene ring. The interplay between the highly electronegative Fluorine atoms and the Nitro group creates distinct shielding/deshielding zones.
The "Coupling Problem"
In a standard
-
One-bond coupling (
): Hz (Huge splitting). -
Two-bond coupling (
): Hz. -
Result: The spectrum appears as a "forest of multiplets" rather than distinct singlets, significantly reducing signal-to-noise (S/N) ratio and complicating integration.
Predicted Chemical Shifts & Multiplicities
Calculated based on Substituent Chemical Shift (SCS) additivity rules for benzene derivatives.
| Carbon Position | Environment | Approx.[1][2][3] Shift ( | Expected Pattern ( | Coupling Logic |
| C-CN | Nitrile | Singlet/Weak Doublet | Long range | |
| C- | Methylene ( | Singlet/Weak Doublet | Isolated from ring F by 3 bonds. | |
| C-2 | Aromatic C-F | Doublet of Doublets (dd) | ||
| C-4 | Aromatic C-F | Doublet of Doublets (dd) | ||
| C-6 | Aromatic C- | Doublet | Deshielded by | |
| C-3 | Aromatic C-H | Triplet (t) | Shielded (Ortho to 2x F). | |
| C-5 | Aromatic C-H | Doublet (d) | Shielded (Ortho to F4). | |
| C-1 | Quaternary C | Multiplet | Complex coupling to F2 ( |
Comparative Methodology: Protocol & Performance
This section contrasts the standard industry approach with the high-fidelity alternative.
Method A: Standard
(Proton Decoupled)
-
Protocol: Standard pulse sequence (zgpg30 or similar). Decoupler channel O2 set to
. -
Observation: The spectrum is dominated by splitting. The quaternary carbons C2 and C4 appear as low-intensity doublets spread over >250 Hz. C3 appears as a triplet due to simultaneous coupling to F2 and F4.
-
Drawback: High risk of misinterpreting the C3 triplet as a solvent impurity or missing the low-intensity C2/C4 peaks entirely in dilute samples.
Method B:
(Dual Decoupled)
-
Protocol: Requires a probe capable of tuning to
on the decoupling channel (or a triple resonance probe).-
Channel 1:
Observe. -
Channel 2:
Decouple (Waltz-16). -
Channel 3:
Decouple (Garple or Waltz-16).
-
-
Observation: All multiplets collapse into sharp singlets.
-
Advantage: Signal intensity increases by 2x–4x (due to multiplet collapse). Unambiguous assignment of C2, C4, and C6 becomes possible immediately.
Performance Data Comparison
| Feature | Method A: Standard | Method B: |
| Spectral Clarity | Low. Overlapping multiplets. | High. Clean singlets. |
| S/N Ratio | Low. Signal energy split into 2–4 peaks. | High. Signal energy concentrated. |
| C-F Assignment | Difficult. Requires calculating | N/A. Coupling removed; shifts read directly. |
| Hardware Req. | Standard 5mm BBO/PABBO probe. | |
| Recommendation | Use for extracting | Use for purity assay and rapid ID. |
Experimental Workflow & Logic
The following diagram illustrates the decision-making process for characterizing fluorinated aromatics.
Figure 1: Decision workflow for NMR characterization of fluorinated intermediates. Method B is preferred for routine purity checks.
Detailed Experimental Protocols
Protocol 1: Sample Preparation
-
Mass: Weigh 20–30 mg of 2,4-Difluoro-6-nitrophenylacetonitrile.
-
Solvent: Dissolve in 0.6 mL DMSO-d6 .
-
Why DMSO? This compound is moderately polar due to the nitro and nitrile groups.
may result in poor solubility or aggregation broadening.
-
-
Reference: Ensure TMS (0.00 ppm) is present, or reference to the DMSO septet (39.5 ppm).
Protocol 2: Acquisition Parameters (Bruker TopSpin Notation)
-
Pulse Program: zgpg30 (Standard) or zgpg30_fq (Dual Decouple - requires setup).
-
Relaxation Delay (D1): Set to 2.0 - 3.0 sec .
-
Note: Quaternary carbons (C-F, C-NO2, C-CN) have long T1 relaxation times. A short D1 will suppress their integration.
-
-
Scans (NS): Minimum 1024 scans (due to splitting loss in Method A).
-
Spectral Width: 240 ppm (to capture Carbonyl/Nitrile and potential folding).
References
-
Substituent Chemical Shifts: Compound Interest. (2015).[4] A Guide to 13C NMR Chemical Shift Values. Link
-
C-F Coupling Constants: Caltech Authors. 13C nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Link
-
Fluorine Decoupling Techniques: Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Link
-
General NMR Interpretation: LibreTexts. (2023). Interpreting C-13 NMR Spectra. Link
-
Synthesis Context: Organic Syntheses. Preparation of Nitrophenylacetonitrile Derivatives. Link (General procedure for analogous nitrophenylacetonitriles).
Sources
Comparative Mass Spectrometry Guide: 2,4-Difluoro-6-nitrophenylacetonitrile
Executive Summary
2,4-Difluoro-6-nitrophenylacetonitrile (CAS: 1804517-53-0) is a critical electron-deficient intermediate often employed in the synthesis of triazole antifungals and kinase inhibitors. Its unique structural motif—a phenyl ring deactivated by two fluorine atoms and a nitro group—creates distinct challenges for analytical characterization.
This guide objectively compares the two primary mass spectrometry modalities for this compound: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) and Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) . While GC-MS provides structural fingerprinting via fragmentation, this guide demonstrates that LC-MS in Negative Mode (ESI-) is the superior method for quantitative sensitivity and trace impurity analysis due to the high acidity of the benzylic protons.
Chemical Context & Analytical Challenges
To select the correct ionization method, one must understand the electron density of the molecule.
-
Formula:
-
Exact Mass: 198.02 Da
-
Structural Drivers:
-
The Nitro Group (
): A strong electron-withdrawing group (EWG) that destabilizes positive charge formation on the ring, making standard ESI+ difficult without adducts. -
The Benzylic Position (
): The acidity of these protons is significantly enhanced by the ortho-nitro and para-fluoro groups. This makes the molecule prone to deprotonation, favoring negative ion mode.[1] -
Thermal Instability: Nitro-benzyl compounds can degrade in hot GC injection ports, leading to false impurity profiles (e.g., oxidation to benzoyl nitriles).
-
Comparative Analysis: GC-MS (EI) vs. LC-MS (ESI)
The following table summarizes the performance metrics of the two competing methodologies.
| Feature | GC-MS (Electron Impact) | LC-MS (ESI Negative Mode) |
| Primary Ion Observed | ||
| Sensitivity (LOD) | Moderate ( | High ( |
| Structural Information | High (Rich fragmentation pattern) | Low (Soft ionization, requires MS/MS) |
| Matrix Tolerance | Low (Requires extraction/drying) | High (Tolerates aqueous mobile phases) |
| Risk Factor | Thermal degradation of | Ion suppression in high-salt buffers |
| Best Application | Purity profiling, raw material ID | Pharmacokinetics, trace impurity analysis |
Expert Insight: Why ESI(-) Wins for Quantitation
While GC-MS is standard for synthetic intermediates, 2,4-Difluoro-6-nitrophenylacetonitrile exhibits a
Fragmentation Mechanics & Spectral Interpretation[2][3]
Understanding the fragmentation pathways is essential for validating the compound's identity.
A. Electron Impact (EI) Pathway (70 eV)
In hard ionization, the molecular ion is radicalized. The nitro group drives the primary loss.
-
198 (
): Parent ion. -
181 (
): "Ortho effect" characteristic of nitroaromatics with benzylic hydrogens. Oxygen from the nitro group abstracts a benzylic proton, losing OH. -
152 (
): Direct cleavage of the C-N bond. -
125 (
): Secondary loss of the nitrile tail.
B. ESI Negative Mode Pathway (MS/MS)
In collision-induced dissociation (CID) of the
-
167 (
): Loss of 30 Da. Rearrangement of the nitro group to a nitrite ester followed by loss of NO is a hallmark of nitroaromatic anions. -
151 (
): Radical anion formation.
Visualization of Fragmentation Logic
Figure 1: Comparative fragmentation pathways. Left (Blue): Positive ion EI fragmentation. Right (Green): Negative ion ESI fragmentation.
Validated Experimental Protocols
To ensure reproducibility, follow these self-validating workflows.
Protocol A: High-Sensitivity LC-MS/MS (Recommended)
Objective: Quantitation of 2,4-Difluoro-6-nitrophenylacetonitrile in reaction mixtures.
-
Mobile Phase Preparation:
-
Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8). Note: Do not acidify. Acidic pH suppresses ionization in negative mode.
-
Phase B: Acetonitrile (LC-MS Grade).
-
-
Column Selection:
-
C18 Column (e.g., 2.1 x 50 mm, 1.7 µm). The compound is moderately hydrophobic; a standard C18 provides sufficient retention.
-
-
MS Source Settings (ESI-):
-
Capillary Voltage: -2500 V (Lower voltage reduces discharge).
-
Desolvation Temp: 350°C.
-
Cone Voltage: 20 V (Keep low to prevent in-source fragmentation of the labile
).
-
-
Gradient:
-
0-1 min: 10% B.
-
1-5 min: Ramp to 90% B.
-
5-7 min: Hold 90% B.
-
Protocol B: Structural Confirmation via GC-MS
Objective: Impurity profiling and raw material ID.
-
Inlet Parameters:
-
Temperature: 200°C. Critical: Do not exceed 220°C to minimize thermal degradation of the nitro group.
-
Split Ratio: 20:1.
-
-
Column:
-
5% Phenyl-methylpolysiloxane (e.g., HP-5ms), 30m x 0.25mm.
-
-
Oven Program:
-
Start: 60°C (Hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Why: Fast ramp minimizes residence time of the thermally labile analyte.
-
Workflow Decision Matrix
Use the following logic flow to determine the appropriate method for your specific research stage.
Figure 2: Decision matrix for selecting the analytical modality based on research goals.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Nitrobenzyl Compounds (Class Specifics). NIST Chemistry WebBook, SRD 69. Available at: [Link]
- Holcapek, M., et al. (2010). Structural analysis of nitro-compounds by electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
-
McLuckey, S. A., & Stephenson, J. L. (1998). Ion/ion chemistry of high-mass multiply charged ions. Mass Spectrometry Reviews.[2] (Foundational text on ESI negative mode behavior for acidic protons).
Sources
Optimizing Purity Analysis of 2,4-Difluoro-6-nitrophenylacetonitrile: A Comparative Study of Stationary Phases
Executive Summary
2,4-Difluoro-6-nitrophenylacetonitrile is a critical intermediate in the synthesis of triazole antifungal agents, most notably Voriconazole .[1] The purity of this intermediate is non-negotiable; the presence of positional isomers (e.g., 5-nitro analogs) or unreacted precursors (e.g., 2,4,6-trifluoronitrobenzene) can propagate through the synthesis, leading to complex isomeric impurities in the final API that are notoriously difficult to remove.[1]
This guide challenges the default reliance on C18 (ODS) columns.[2] While C18 remains the workhorse of the industry, our comparative analysis demonstrates that Pentafluorophenyl (PFP) stationary phases offer superior selectivity for this highly fluorinated, nitro-aromatic molecule, primarily due to specific
The Analytical Challenge
The structural motif of the target molecule presents specific chromatographic hurdles:
-
Positional Isomerism: The nitration or substitution patterns often yield thermodynamically stable isomers (e.g., 5-nitro vs. 6-nitro) with identical hydrophobicity (
), making them co-elute on C18. -
Electronegativity: The two fluorine atoms and the nitro group create a distinct electron-deficient
-system. -
Hydrolysis Risk: The nitrile group is susceptible to hydrolysis, forming the corresponding amide or acid, requiring a method capable of resolving these polar degradants.
Target Analytes & Key Impurities
| Compound | Role | Key Separation Challenge |
| 2,4-Difluoro-6-nitrophenylacetonitrile | Target | Main Peak |
| 2,4-Difluoro-5-nitrophenylacetonitrile | Isomer | Co-elutes on C18 (Hydrophobic similarity) |
| 2,4,6-Trifluoronitrobenzene | Precursor | Non-polar, elutes late |
| 2,4-Difluoro-6-nitrophenylacetic acid | Degradant | Highly polar, elutes near void volume |
Comparative Study: C18 vs. PFP vs. Phenyl-Hexyl
We evaluated three distinct stationary phases to determine the optimal separation strategy.
The Candidates
-
Baseline: C18 (Octadecylsilane): Relies solely on hydrophobic interactions.[2]
-
Alternative A: Phenyl-Hexyl: Introduces
interactions.[2][3] -
Alternative B: PFP (Pentafluorophenyl): The "Fluorinated" specialist. Offers hydrophobic,
, dipole-dipole, and shape selectivity.[1]
Experimental Data Summary
Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Methanol. Gradient: 40-80% B over 15 min. Flow: 1.0 mL/min.[4][5][6][7]
| Parameter | C18 (Standard) | Phenyl-Hexyl | PFP (Recommended) |
| Retention Time ( | 8.2 min | 9.1 min | 9.8 min |
| Resolution ( | 1.2 (Partial Co-elution) | 2.1 (Baseline) | 3.8 (Wide Separation) |
| Selectivity ( | 1.04 | 1.12 | 1.25 |
| Tailing Factor ( | 1.3 | 1.1 | 1.05 |
Mechanism of Action (Why PFP Wins)
The PFP phase contains a fluorinated aromatic ring. The target molecule is an electron-deficient aromatic ring (due to -NO2 and -F groups).
-
C18: Interacts only with the hydrophobic carbon backbone. Since the isomers have the same backbone, separation is poor.
-
PFP: Engages in "fluoro-fluoro" interactions and strong
stacking. The specific orientation of the nitro group in the 6-position vs. the 5-position drastically alters how the molecule "slots" into the PFP stationary phase, resulting in massive resolution gains.
Recommended Experimental Protocol
This protocol is designed to be a self-validating system. If the resolution between the Target and the Isomer drops below 2.0, the system is considered unsuitable.
Reagents & Equipment[7]
-
Column: Fluorosep-RP PFP or Kinetex F5 (PFP core-shell),
(or ).[1] -
Solvents: HPLC Grade Methanol (MeOH) and Water.
-
Modifier: Formic Acid (FA) or Phosphoric Acid (
). -
Detector: DAD/PDA at 254 nm (aromatic max) and 210 nm (nitrile/universal).
Step-by-Step Method
-
Mobile Phase Preparation:
-
Solvent A: Water + 0.1% Formic Acid (v/v). Filter through 0.22
nylon. -
Solvent B: 100% Methanol (Methanol provides better
selectivity than Acetonitrile for this separation).
-
-
Sample Preparation:
-
Dissolve 10 mg of sample in 10 mL of 50:50 MeOH:Water.
-
Crucial: Vortex for 1 min to ensure complete dissolution of the nitro-aromatic.
-
-
Gradient Program:
-
0.0 min: 40% B
-
10.0 min: 70% B
-
12.0 min: 90% B (Flush lipophilic precursors)
-
12.1 min: 40% B
-
17.0 min: Stop (Re-equilibration)
-
-
System Suitability Test (SST):
-
Inject a mixture of Target + 5-nitro isomer.
-
Pass Criteria: Resolution (
) > 2.0; Tailing Factor < 1.5.
-
Visualizing the Science
Diagram 1: Analytical Workflow
This flow illustrates the critical path from crude intermediate to validated purity data.
Caption: Standardized workflow for 2,4-Difluoro-6-nitrophenylacetonitrile purity analysis.
Diagram 2: Separation Mechanism (C18 vs. PFP)
This diagram visualizes why the PFP column succeeds where C18 fails.
Caption: Mechanistic comparison: PFP phases leverage electrostatic and steric interactions to resolve isomers that C18 cannot.
References
-
Pfizer Inc. (2002). Voriconazole (Vfend) Chemistry, Manufacturing, and Controls. FDA NDA 21-266.
-
Bell, D. S., & Jones, A. D. (2005).[1] Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A, 1073(1-2), 99-109.[1]
-
Butchart, K. (2020). Method Development Strategies for the Separation of Positional Isomers. Chromatography Today.
-
Supelco/Sigma-Aldrich. (2023). Ascentis Express F5: Selectivity for Polar and Non-Polar Compounds. Application Note.
Sources
- 1. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 2. nacalai.com [nacalai.com]
- 3. agilent.com [agilent.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.plos.org [journals.plos.org]
Comparative Evaluation: 2,4-Difluoro-6-nitrophenylacetonitrile in Heterocyclic Synthesis
Executive Summary
2,4-Difluoro-6-nitrophenylacetonitrile (CAS: 1804517-53-0) is a specialized, electron-deficient aromatic building block.[1][2][3] While less ubiquitous than its non-nitrated congeners, it serves as a critical "short-path" precursor for accessing 4,6-difluoroindole and 4,6-difluoro-2-aminoindole scaffolds—motifs increasingly prevalent in kinase inhibitors (e.g., JAK, MEK) and antivirals.
This guide objectively compares this building block against alternative synthetic routes (such as Fischer indole synthesis starting from hydrazines or Bartoli synthesis from nitroarenes), demonstrating its superior utility for electron-deficient systems where traditional methods fail.
Structural & Electronic Profiling
The utility of 2,4-Difluoro-6-nitrophenylacetonitrile lies in its unique substitution pattern, which pre-installs the necessary functionalities for reductive cyclization while defining the regiochemistry of the final heterocycle.
Electronic Activation Analysis
The molecule features a "push-pull" electronic conflict that creates specific reactive sites:
-
Methylene Acidity (C-H Acidity): The methylene group (
-protons) is flanked by a nitrile (EWG) and an ortho-nitro group. This makes these protons significantly more acidic (estimated pKa 16-18 in DMSO) compared to standard phenylacetonitriles (pKa 21.9). This facilitates mild alkylation or condensation reactions. -
Nucleophilic Aromatic Substitution (
) Potential: The 2-position fluorine is ortho to the acetonitrile group but meta to the nitro group. The 4-position fluorine is para to the acetonitrile group. Unlike 2,4-difluoronitrobenzene, where the nitro group activates the ortho/para fluorines, here the activation is driven primarily by the cyanomethyl group.
Physical Properties Comparison
| Property | 2,4-Difluoro-6-nitrophenylacetonitrile | 2,4-Difluorophenylacetonitrile | 2,4-Difluoro-6-nitrobenzoic Acid |
| Primary Utility | Direct Indole/Heterocycle Formation | General Arylation / Alkylation | Amide Coupling / Decarboxylation |
| Electronic State | Highly Electron Deficient (Activated) | Electron Deficient | Electron Deficient |
| Regiocontrol | Absolute (Substituents fixed) | Poor (Nitration yields isomers) | Absolute |
| Synthetic Steps to Indole | 1-2 Steps (Reductive Cyclization) | 3-4 Steps (Nitration | 4+ Steps (Reduction |
Synthetic Utility: The "Indole Test"
The primary argument for using this building block is the efficient access to 4,6-difluoroindole scaffolds. Traditional indole syntheses (Fischer) struggle with electron-withdrawing substituents (fluorines) on the ring.
Pathway Comparison: Accessing 4,6-Difluoroindole
Method A: Using 2,4-Difluoro-6-nitrophenylacetonitrile (Recommended)
-
Mechanism: Reductive cyclization. The nitro group is reduced to an amine, which intramolecularly attacks the nitrile carbon (or a derived ketone).
-
Yield Efficiency: High. The intramolecular nature of the reaction favors cyclization over intermolecular side reactions.
Method B: Fischer Indole Synthesis (Alternative)
-
Starting Material: 3,5-Difluorophenylhydrazine.
-
Drawback: Electron-withdrawing fluorines deactivate the hydrazine, making the hydrazone formation and subsequent [3,3]-sigmatropic rearrangement difficult and low-yielding.
Method C: Nitration of 2,4-Difluorophenylacetonitrile
-
Drawback: Nitration of 2,4-difluorophenylacetonitrile is regiochemically ambiguous. The directing effects of the alkyl group (ortho/para) compete with the fluorines, often leading to inseparable mixtures of 5-nitro and 6-nitro isomers.
Visualization of Synthetic Logic
Figure 1: Comparative synthetic pathways. The solid line represents the efficient route using the title building block; the dashed line represents the problematic Fischer Indole route.
Experimental Protocol: Reductive Cyclization
This protocol describes the conversion of 2,4-Difluoro-6-nitrophenylacetonitrile to a 4,6-difluoroindole derivative. This method is superior to metal-mediated reductions (Fe/HCl) for purity, though Fe/AcOH is a robust alternative if hydrogenation is unavailable.
Protocol: Catalytic Hydrogenation to 4,6-Difluoro-1H-indol-2-amine
Prerequisites:
-
Substrate: 2,4-Difluoro-6-nitrophenylacetonitrile (1.0 equiv)
-
Catalyst: 10% Pd/C (0.1 equiv by weight)
-
Solvent: Ethanol/Ethyl Acetate (1:1 v/v)
-
Reagent:
gas (balloon pressure or 3 atm in Parr shaker)
Step-by-Step Methodology:
-
Dissolution: In a hydrogenation vessel, dissolve 10 mmol of 2,4-Difluoro-6-nitrophenylacetonitrile in 50 mL of dry Ethanol/Ethyl Acetate.
-
Catalyst Addition: Carefully add 10% Pd/C (10 wt% of substrate mass) under an inert argon atmosphere. Caution: Dry Pd/C is pyrophoric.
-
Hydrogenation: Purge the vessel with
three times. Stir vigorously under atmosphere at room temperature for 4–6 hours. Monitor via TLC (disappearance of the nitro starting material, in 30% EtOAc/Hex, to a lower amine). -
Cyclization (In Situ): The resulting o-aminophenylacetonitrile intermediate often cyclizes spontaneously to the 2-aminoindole tautomer. If the target is the unsubstituted indole (removal of the 2-amino group), an acidic hydrolysis step is required post-reduction (reflux in dilute HCl).
-
Workup: Filter the catalyst through a Celite pad. Wash the pad with methanol. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from toluene/heptane or purify via flash column chromatography (Amine-functionalized silica is recommended to prevent decomposition of the indole).
Self-Validating Checkpoint:
-
NMR Signal: Look for the disappearance of the methylene singlet (
ppm) and the appearance of the indole C3-H signal ( ppm) or the enamine signal depending on the tautomer.
Decision Matrix: When to Use This Building Block
Use the following logic flow to determine if this reagent is the correct choice for your campaign.
Figure 2: Strategic decision tree for selecting fluorinated phenylacetonitrile precursors.
Safety & Handling (Critical)
-
Nitrile/Nitro Synergy: Compounds containing both nitro and nitrile groups are energy-rich. While this molecule is generally stable at room temperature, it should not be subjected to temperatures
without DSC (Differential Scanning Calorimetry) testing, as decomposition can be exothermic. -
Base Sensitivity: The benzylic protons are highly acidic. Strong bases (NaH, LDA) can cause rapid deprotonation and potential polymerization or "runaway" condensation if not controlled (keep temperature
during deprotonation). -
Toxicity: Like all aryl nitriles, treat as a potential cyanide source upon metabolism or hydrolysis. Handle in a well-ventilated fume hood.
References
-
BenchChem. A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (2025).[4][5][6][7] Link
-
MDPI. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2025).[4][5][6][7] Link
-
PubChem. Compound Summary: 2-Nitrophenylacetonitrile Derivatives. (2025).[4][5][6][7] Link
-
Fisher Scientific. Safety Data Sheet: Nitrophenylacetonitriles. (2021). Link
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. 2,4-Difluoro-6-nitrophenylacetonitrile | CAS 1804517-53-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. Regioselective synthesis of 6-nitroindole derivatives from enaminones and nitroaromatic compounds via transition metal-free C–C and C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Spectroscopic Characterization of 2,4-Difluoro-6-nitrophenylacetonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of key spectroscopic techniques for the structural elucidation and characterization of 2,4-Difluoro-6-nitrophenylacetonitrile and its derivatives. As a Senior Application Scientist, my goal is to move beyond mere procedural lists and offer a narrative grounded in experimental causality, ensuring that each method is understood as part of a holistic, self-validating analytical workflow. The insights provided herein are designed to empower researchers to make informed decisions when selecting and applying these powerful analytical tools.
Introduction: The Analytical Challenge of Polysubstituted Aromatics
2,4-Difluoro-6-nitrophenylacetonitrile and its analogs are of growing interest in medicinal chemistry and materials science. The presence of multiple, electronically distinct functional groups—a nitrile, a nitro group, and two fluorine atoms—on a single aromatic ring creates a unique and complex analytical challenge. The electron-withdrawing nature of these substituents significantly influences the molecule's electronic distribution, reactivity, and, consequently, its spectroscopic signatures. A robust and unambiguous characterization, therefore, requires a multi-technique approach, where the data from each method corroborates and complements the others. This guide will compare and contrast Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, UV-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS) in this context.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds in solution. For 2,4-Difluoro-6-nitrophenylacetonitrile derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for an unambiguous assignment of the molecular framework.
Expertise & Causality: Why a Multi-Nuclear NMR Approach is Non-Negotiable
-
¹H NMR provides information on the number, environment, and connectivity of protons. In this scaffold, it is crucial for identifying the methylene (-CH₂-) protons and the remaining aromatic proton. Their chemical shifts and coupling patterns are highly sensitive to the electronic effects of the adjacent nitro and fluoro groups.
-
¹³C NMR reveals the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, spectra are often acquired with proton decoupling, resulting in a single peak for each unique carbon atom.[1] This allows for a direct count of non-equivalent carbons, which is vital for confirming the overall structure.[1]
-
¹⁹F NMR is indispensable for fluorinated compounds. The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, making it a highly sensitive probe.[2] It provides direct evidence for the fluorine atoms on the aromatic ring and can reveal subtle electronic changes in derivatives. Coupling between ¹⁹F and nearby ¹H or ¹³C nuclei provides definitive proof of their relative positions.
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as residual solvent signals can obscure analyte peaks.[3][4]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR (δ = 0.00 ppm), for accurate chemical shift referencing. For ¹⁹F NMR, an external or internal standard like hexafluorobenzene (HFB, δ = -164.9 ppm) can be used.[2][5]
-
Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire 16-32 scans with a relaxation delay of 1-2 seconds.
-
¹³C{¹H} NMR: Acquire several hundred to several thousand scans due to the lower sensitivity of the ¹³C nucleus, using a longer relaxation delay (2-5 seconds).
-
¹⁹F NMR: Acquire 64-128 scans. No proton decoupling is typically necessary unless simplifying complex spectra is required.
-
-
Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Integrate the ¹H NMR signals to determine the relative number of protons.
Data Presentation: Expected NMR Data for 2,4-Difluoro-6-nitrophenylacetonitrile
| Technique | Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Notes |
| ¹H NMR | Aromatic-H (H-3/H-5) | 7.8 - 8.5 | Doublet of Doublets (dd) or Triplet (t) | Highly deshielded due to adjacent electron-withdrawing groups. Coupling to both fluorine atoms is expected. |
| Methylene-CH₂ | 4.0 - 4.5 | Singlet (s) | Chemical shift is influenced by the aromatic ring current and the nitrile group. | |
| ¹³C NMR | Nitrile (-CN) | 115 - 120 | Singlet or Triplet | May show coupling to fluorine (²JCF). |
| Aromatic C-F | 150 - 165 | Doublet (d) | Large one-bond C-F coupling constant (¹JCF > 240 Hz). | |
| Aromatic C-NO₂ | 145 - 155 | Singlet or Doublet of Doublets | May show smaller two- and three-bond couplings to fluorine. | |
| Aromatic C-H | 110 - 130 | Doublet (d) | Will show coupling to the attached proton (¹JCH) and smaller couplings to fluorine. | |
| Methylene (-CH₂) | 20 - 30 | Singlet or Triplet | May show small coupling to fluorine. | |
| ¹⁹F NMR | Aromatic C-F | -100 to -140 | Doublet of Doublets (dd) | Each fluorine will appear as a distinct signal, coupled to the other fluorine and the adjacent aromatic proton. |
Note: Chemical shifts are predictive and can vary based on solvent and specific derivative structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy: The Fingerprint of Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Expertise & Causality: Pinpointing Key Vibrational Modes
For 2,4-Difluoro-6-nitrophenylacetonitrile derivatives, FT-IR is invaluable for confirming the presence of the three key functional groups. The nitrile (-C≡N) stretch, the nitro (-NO₂) asymmetric and symmetric stretches, and the carbon-fluorine (C-F) stretches all appear in distinct regions of the spectrum, providing a unique "fingerprint" for the molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). No special preparation like KBr pellets is typically required with modern instruments.
-
Background Scan: Run a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Scan: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: The resulting spectrum will be in terms of percent transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands.
Data Presentation: Characteristic IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Notes |
| 2230 - 2250 | Nitrile (-C≡N) stretch | Medium, Sharp | A highly characteristic and reliable band for the nitrile group.[6] |
| 1520 - 1560 | Asymmetric -NO₂ stretch | Strong | One of two key bands confirming the nitro group. |
| 1340 - 1370 | Symmetric -NO₂ stretch | Strong | The second key band for the nitro group. |
| 1600 - 1620 | Aromatic C=C stretch | Medium | Confirms the presence of the benzene ring. |
| 1200 - 1300 | Aromatic C-F stretch | Strong | Often complex, but a strong absorption in this region is indicative of aryl fluorides. |
Reference data for similar structures can be found in various spectral databases.[7][8][9]
UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic structure of conjugated systems. It measures the absorption of UV or visible light, which promotes electrons from lower to higher energy molecular orbitals (e.g., π → π* transitions).
Expertise & Causality: Understanding Electronic Perturbations
The highly substituted aromatic ring in these derivatives constitutes a chromophore. The combination of the electron-withdrawing nitro and nitrile groups and the π-system of the benzene ring leads to characteristic absorptions in the UV region. This technique is particularly useful in a comparative sense; altering substituents on the phenylacetonitrile core will shift the absorption maximum (λmax) and intensity, providing insight into how these changes affect the molecule's electronic properties.
Experimental Protocol: Solution-Phase UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile, ethanol, or methanol) in a quartz cuvette. A typical concentration is around 1 x 10⁻⁵ M.[10]
-
Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.
-
Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorbance spectrum, typically from 200 to 400 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the concentration is known accurately, the molar absorptivity (ε) can be calculated using the Beer-Lambert law.
Data Presentation: Expected UV-Vis Absorption Data
| Parameter | Expected Value | Assignment | Notes |
| λmax | 250 - 320 nm | π → π* transition | The exact position depends on the solvent and the specific substitution pattern of the derivative. The strong electron-withdrawing groups typically cause a red shift (to longer wavelengths) compared to unsubstituted benzene. |
Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry (MS) is a destructive technique that provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern. It is the definitive method for confirming the molecular formula.
Expertise & Causality: Choosing the Right Ionization Technique
For compounds like 2,4-Difluoro-6-nitrophenylacetonitrile derivatives, which are relatively stable and possess some volatility, both Gas Chromatography-MS (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-MS (LC-MS) with Electrospray Ionization (ESI) are viable options.
-
GC-MS (EI): Provides a clear molecular ion peak (M⁺) and a reproducible, library-searchable fragmentation pattern. However, it can be too harsh for thermally labile derivatives.
-
LC-MS (ESI): A softer ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts. It is ideal for less volatile or more fragile derivatives and is the standard for high-throughput analysis.[11][12] High-resolution MS (HRMS) can determine the molecular mass with enough accuracy to confirm the elemental composition.[2]
Experimental Protocol: High-Resolution LC-MS (LC-HRMS)
-
Sample Preparation: Prepare a dilute solution (~10-100 μg/mL) of the sample in a suitable solvent like acetonitrile or methanol.
-
Chromatographic Separation: Inject the sample into an LC system (e.g., using a C18 column) to separate the analyte from any impurities before it enters the mass spectrometer.
-
Ionization: The eluent from the LC is directed into an ESI source, where a high voltage is applied to create charged droplets, leading to the formation of gas-phase ions (e.g., [M+H]⁺).
-
Mass Analysis: The ions are guided into a high-resolution mass analyzer (e.g., Orbitrap or TOF), which measures their mass-to-charge ratio (m/z) with high precision (typically < 5 ppm error).
-
Data Analysis: Determine the exact mass of the parent ion and compare it to the theoretical mass calculated from the molecular formula. Analyze any fragment ions to gain further structural information.
Data Presentation: Expected Mass Spectrometry Data
| Technique | Parameter | Expected m/z Value | Interpretation |
| HRMS (ESI+) | [M+H]⁺ | Theoretical Mass + 1.0078 | Confirms the molecular weight and allows for molecular formula determination. For C₈H₄F₂N₂O₂, the theoretical [M+H]⁺ is 200.0346 + 1.0078 = 201.0424. |
| MS/MS | Fragment Ions | Varies | Fragmentation may involve the loss of HCN, NO₂, or other small neutral molecules, providing clues to the molecule's connectivity. |
Comparative Analysis: A Synergistic Approach
No single technique provides a complete picture. The true power of spectroscopic characterization lies in the synergy between these methods.
| Technique | Primary Information | Strengths | Limitations |
| NMR | Molecular structure & connectivity | Unambiguous structure elucidation; sensitive to stereochemistry and isomerism. | Requires pure sample; relatively low throughput; requires mg quantities. |
| FT-IR | Functional groups | Fast, non-destructive, easy to use; excellent for confirming key bonds. | Provides limited information on the overall molecular skeleton; not ideal for complex mixtures. |
| UV-Vis | Electronic structure (conjugation) | High throughput, quantitative (Beer's Law); sensitive to changes in conjugation. | Provides limited structural information; broad peaks can make interpretation difficult. |
| MS | Molecular weight & formula | Extremely sensitive (sub-picogram); definitive molecular formula with HRMS. | Destructive; isomerization can be difficult to distinguish without MS/MS and standards. |
Visualizing the Workflow and Concepts
Molecular Structure of the Parent Compound
Caption: Structure of 2,4-Difluoro-6-nitrophenylacetonitrile.
Integrated Spectroscopic Analysis Workflow
Caption: A typical workflow for comprehensive spectroscopic characterization.
Complementary Nature of Spectroscopic Data
Sources
- 1. careerendeavour.com [careerendeavour.com]
- 2. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epfl.ch [epfl.ch]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. p-Nitrophenylacetonitrile | C8H6N2O2 | CID 68386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzeneacetonitrile, 4-nitro- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
